molecular formula C9H17NO B13171312 5-Methoxyoctahydro-1H-indole CAS No. 22467-43-2

5-Methoxyoctahydro-1H-indole

Cat. No.: B13171312
CAS No.: 22467-43-2
M. Wt: 155.24 g/mol
InChI Key: CYCROQRAXNPOIJ-UHFFFAOYSA-N
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Description

5-Methoxyoctahydro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural compounds, including alkaloids and neurotransmitters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyoctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyoctahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

5-Methoxyoctahydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyoctahydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it can modulate the activity of enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to specific sites on proteins, altering their function and leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyoctahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

22467-43-2

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

InChI

InChI=1S/C9H17NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h7-10H,2-6H2,1H3

InChI Key

CYCROQRAXNPOIJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)CCN2

Origin of Product

United States

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